molecular formula C8H9F3N2O3 B8404346 methyl 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylate

methyl 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylate

Cat. No.: B8404346
M. Wt: 238.16 g/mol
InChI Key: KNVKESBQYJPLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C8H9F3N2O3 and its molecular weight is 238.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9F3N2O3

Molecular Weight

238.16 g/mol

IUPAC Name

methyl 2-methyl-5-(2,2,2-trifluoroethoxy)pyrazole-3-carboxylate

InChI

InChI=1S/C8H9F3N2O3/c1-13-5(7(14)15-2)3-6(12-13)16-4-8(9,10)11/h3H,4H2,1-2H3

InChI Key

KNVKESBQYJPLKP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OCC(F)(F)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 200 mg (1.28 mmol) of methyl 3-hydroxy-1-methyl-5-pyrazolecarboxylate (for preparation see above) in 10 ml of N,N-dimethylformamide is admixed with 254 mg (2.56 mmol) of 2,2,2-trifluoroethyl-4-methylbenzenesulphonate and 138 mg (2.56 mmol) of potassium carbonate and the reaction mixture is heated at 100° C. for five hours and afterstirred at room temperature for two days. The reaction mixture is added to water and extracted several times with ethyl acetate. The organic phase is dried over sodium sulphate, filtered and concentrated by evaporation in vacuo on a rotary evaporator. This gives 500 mg of methyl 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylate (50% strength, 82%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
254 mg
Type
reactant
Reaction Step Two
Quantity
138 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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